2-[(3S)-3-methylpiperazin-1-yl]ethanol
Description
2-[(3S)-3-Methylpiperazin-1-yl]ethanol is a chiral piperazine derivative characterized by a hydroxyl-ethyl substituent at the 1-position and a methyl group at the 3S-configuration of the piperazine ring. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperazine derivatives are often utilized as building blocks for their ability to modulate pharmacokinetic properties such as solubility and bioavailability.
The compound’s stereochemistry (3S configuration) is critical for its interactions with biological targets, as seen in related molecules (e.g., ), where stereospecific binding to GPCRs like the Motilin receptor is observed.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[(3S)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
JSKGYDVSMNCSRH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CCO |
Canonical SMILES |
CC1CN(CCN1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloroethanol and 3-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield (S)-2-(3-Methylpiperazin-1-yl)acetaldehyde or (S)-2-(3-Methylpiperazin-1-yl)acetic acid.
Scientific Research Applications
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol has various applications in scientific research, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of piperazine derivatives.
Mechanism of Action
The mechanism of action of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the piperazine ring can engage in various non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between 2-[(3S)-3-methylpiperazin-1-yl]ethanol and related piperazine-ethanol derivatives:
Key Observations:
Structural Complexity and Bioactivity: The target compound is simpler in structure compared to derivatives like 3a–e () or C₂₀H₂₅N₅O₃S (), which incorporate heterocyclic or arylidene moieties for enhanced target binding. The 3S-methyl configuration in this compound is shared with C₂₆H₃₃N₅O (), where stereochemistry is critical for receptor affinity.
Synthetic Accessibility: Unlike 3a–e (), which require multi-step synthesis involving hydrazide intermediates, the target compound could theoretically be synthesized via direct alkylation of (3S)-3-methylpiperazine with ethylene oxide or a bromoethanol derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
